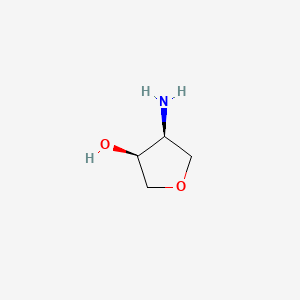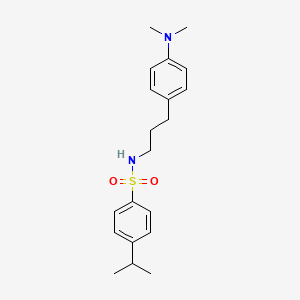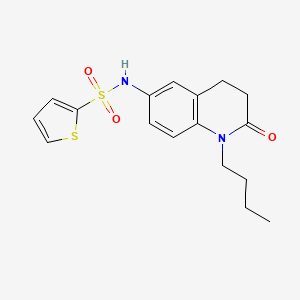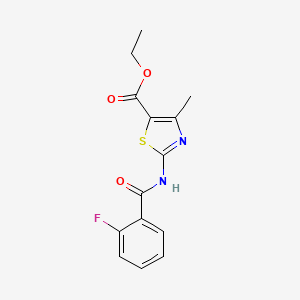![molecular formula C15H15ClN2O B2970198 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide CAS No. 2411297-49-7](/img/structure/B2970198.png)
2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through various methods and has been shown to have numerous biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry, where it has been shown to exhibit significant anticancer activity. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide is not fully understood. However, studies have shown that it may act by inhibiting certain enzymes or proteins involved in cancer cell proliferation or inflammation. It may also interact with specific receptors in the brain to produce its neurological effects.
Biochemical and Physiological Effects
Studies have shown that this compound has numerous biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have antioxidant properties and may protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide in lab experiments is its potent anticancer activity. This makes it a promising candidate for further development as a cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in the lab.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide. One direction is to further investigate its potential as a cancer treatment and to optimize its use in combination with other drugs. Another direction is to explore its potential as a treatment for other neurological disorders, such as Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Synthesemethoden
The synthesis of 2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide has been described in several studies. One such method involves the reaction of 2-phenyl-4-chloromethylpyridine with N-isopropylacrylamide in the presence of a base such as potassium carbonate. This reaction yields this compound as the final product. Other methods involve the use of different starting materials and reagents to produce the same compound.
Eigenschaften
IUPAC Name |
2-chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11(16)15(19)18-10-12-7-8-17-14(9-12)13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDPGHBFKXFEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=NC=C1)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Bromophenyl)ethynyl]-2-fluoro-4-pentylbenzene](/img/structure/B2970117.png)
![N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2970118.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2970119.png)

![N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2970122.png)






![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2970135.png)

![N-(4-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970138.png)